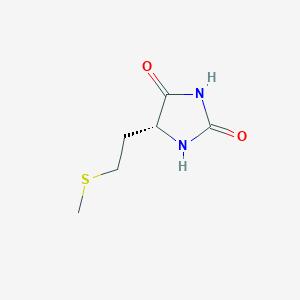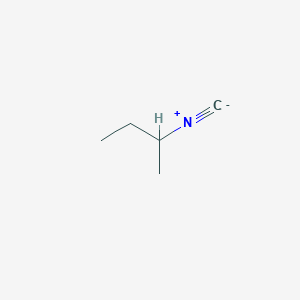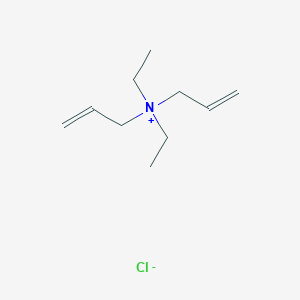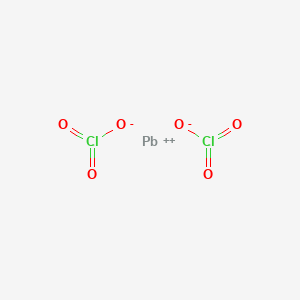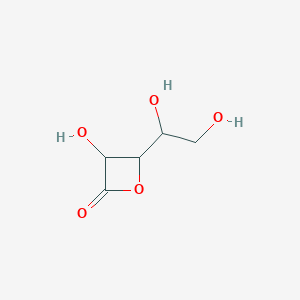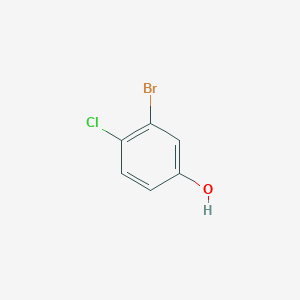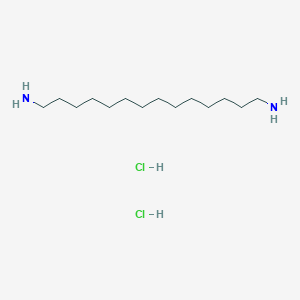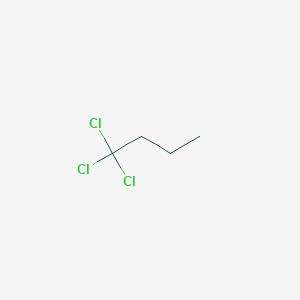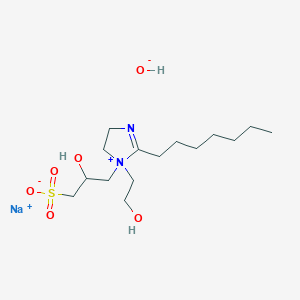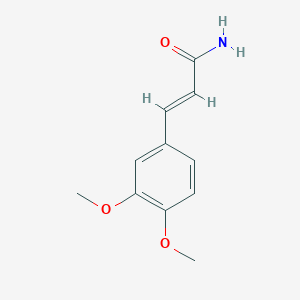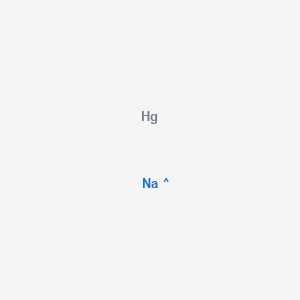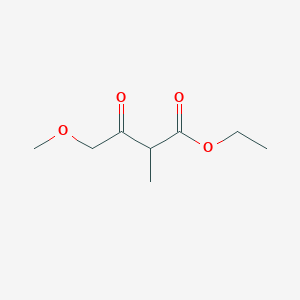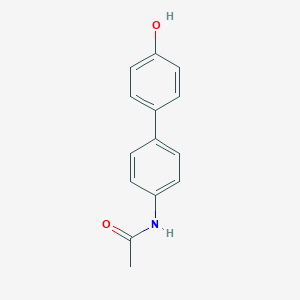
Vanadium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanadium(2+) is a transition metal that has been studied extensively due to its unique chemical properties and potential applications in various fields. It is a relatively rare element that is found in nature in the form of minerals such as vanadinite and patronite. Vanadium(2+) has been shown to exhibit a wide range of biological activities, including antioxidant, antidiabetic, and anticancer properties. In
Aplicaciones Científicas De Investigación
Vanadium in Medicine and Biology
- Biological Relevance and Therapeutic Potential : Vanadium plays a significant role in biological systems, with its compounds proposed for treating diabetes, cancer, and diseases caused by parasites. Its biological relevance is underscored by its activation of numerous signaling pathways and transcription factors (Pessoa, Etcheverry, & Gambino, 2014).
- Interactions with Proteins : Vanadium is known to interact with various proteins, influencing the activity or function of enzymes like ATPases, phosphatases, and ribonucleases. This ability to interfere with metabolic processes opens up potential therapeutic applications (Pessoa, Garribba, Santos, & Santos-Silva, 2015).
Environmental and Geochemical Applications
- Geochemistry and Biogeosphere : Vanadium's redox sensitivity and its various oxidation states (+III, +IV, +V) play a crucial role in environmental processes. Its speciation and interactions with natural sorbents, such as iron and aluminium (hydr)oxides, have significant implications for soil and water chemistry (Gustafsson, 2019).
- Toxicology and Ecotoxicity : Understanding the toxicological profile of vanadium is essential, especially given its increasing use in society and potential environmental impacts. Research in this area is crucial for developing safe applications and regulatory frameworks (White & Levy, 2021).
Industrial and Technological Applications
- Use in Metallurgy and Alloys : Vanadium is a vital component in producing high-tensile strength alloys, tool steels, and in the aerospace industry. Its properties significantly enhance the performance of various metal products (Moskalyk & Alfantazi, 2003).
- Energy Storage Applications : Research into vanadium redox-flow batteries demonstrates its potential in renewable energy storage, highlighting the importance of developing efficient extraction and processing technologies (Kim & Jeon, 2019).
Spectroscopy and Chemical Analysis
- Paramagnetic Spectroscopy : The vanadyl ion (VO2+) is a focus of spectroscopic studies to understand the ligand environment in biological systems. This research is crucial for comprehending various biochemical processes (Smith, Lobrutto, & Pecoraro, 2002).
Propiedades
Número CAS |
15121-26-3 |
|---|---|
Nombre del producto |
Vanadium(2+) |
Fórmula molecular |
V+2 |
Peso molecular |
50.941 g/mol |
Nombre IUPAC |
vanadium(2+) |
InChI |
InChI=1S/V/q+2 |
Clave InChI |
BLSRSXLJVJVBIK-UHFFFAOYSA-N |
SMILES |
[V+2] |
SMILES canónico |
[V+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




